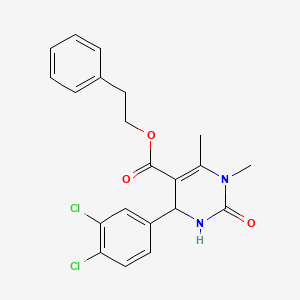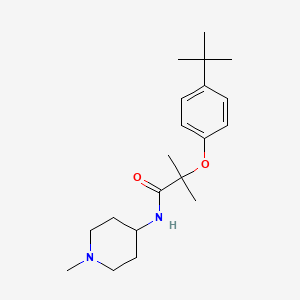![molecular formula C20H14BrNO3 B4956082 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)
5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzamide family, which is known for its ability to interact with a variety of biological targets. In
Mecanismo De Acción
The mechanism of action of 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which play a role in the regulation of gene expression. Additionally, 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide has been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide are varied and depend on the specific biological target being modulated. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In inflammation models, 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disease models, this compound has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide in lab experiments is its broad range of biological targets. This compound has been shown to interact with a variety of enzymes and receptors, making it a versatile tool for studying biological pathways. Additionally, the synthesis method for this compound is relatively straightforward, allowing for easy preparation in the lab.
One of the limitations of using 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret certain experimental results.
Direcciones Futuras
There are many potential future directions for research involving 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide. One area of interest is the development of this compound as a potential therapeutic agent for cancer. Further studies are needed to determine the specific mechanisms by which this compound induces cell death and inhibits cell proliferation, as well as its potential efficacy in animal models.
Another area of interest is the potential use of 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide in the treatment of neurodegenerative diseases. This compound has been shown to protect against neuronal damage and improve cognitive function in animal models, suggesting that it may have potential as a neuroprotective agent.
Finally, further studies are needed to fully understand the mechanism of action of 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide and its potential interactions with other biological targets. This knowledge may lead to the development of more specific and effective therapeutic agents based on this compound.
Métodos De Síntesis
The synthesis of 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide involves a series of chemical reactions. The starting material is 2-methoxybenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with dibenzo[b,d]furan in the presence of a base to yield the desired product. This synthesis method has been reported in the literature and has been successfully used to prepare 5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide in high yield and purity.
Aplicaciones Científicas De Investigación
5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic properties. This compound has been shown to interact with a variety of biological targets, including enzymes and receptors, making it a promising candidate for drug development. Some of the areas of research where this compound has been studied include cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
5-bromo-N-dibenzofuran-3-yl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO3/c1-24-17-9-6-12(21)10-16(17)20(23)22-13-7-8-15-14-4-2-3-5-18(14)25-19(15)11-13/h2-11H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAIVMLMLKOWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4956000.png)
![2-(2,4-dichlorophenyl)-3-[2-(4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4956010.png)

![[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]methanol](/img/structure/B4956028.png)

![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
